molecular formula C6H12ClN3O B1382979 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride CAS No. 1795274-18-8

2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride

Cat. No. B1382979
M. Wt: 177.63 g/mol
InChI Key: LORFBOQFXAPQNJ-UHFFFAOYSA-N
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Description

“2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride” is a chemical compound that contains a 1,2,4-oxadiazole ring . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound that contains one oxygen and two nitrogen atoms . This compound is part of a class of compounds known as 1,2,4-oxadiazoles, which are known for their wide range of applications in pharmaceutical chemistry, materials chemistry, and synthetic organic chemistry .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride”, can be achieved through several methods. One method involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . This chemical transformation proceeds via the generation of O-acyl amidoximes, which further undergo heterocyclization .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride” includes a 1,2,4-oxadiazole ring, which serves as a convenient precursor for the generation of other heterocyclic and acyclic compounds . The 1,2,4-oxadiazole ring can undergo various reactions with different nucleophiles, and additional electrophilic activation is often required for these transformations .


Chemical Reactions Analysis

1,2,4-Oxadiazoles, including “2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride”, can undergo various chemical reactions. These processes typically proceed under harsh conditions and, in many cases, are characterized by low or moderate yields of products . To achieve the synthetic transformations of the 1,2,4-oxadiazole ring using different nucleophiles, additional electrophilic activation is required .

Scientific Research Applications

Synthesis and Chemical Properties

  • Scalable Synthesis

    A safe and scalable synthesis of a related compound, 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, is described, emphasizing the importance of process safety and thermal stability in the synthesis of 1,2,4-oxadiazole derivatives (Likhite et al., 2016).

  • Use in Energetic Materials

    Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a structurally related compound, demonstrate potential applications in insensitive energetic materials due to their moderate thermal stabilities and resistance to impact and friction (Yu et al., 2017).

  • Anticancer Applications

    Benzimidazoles bearing an oxadiazole nucleus, including 1,2,4-oxadiazole derivatives, have been synthesized and screened for their in vitro anticancer activity, demonstrating significant to good anticancer properties (Rashid, Husain, & Mishra, 2012).

  • Pharmacological Characterization

    A compound structurally similar to 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride, namely PF-04455242, has been pharmacologically characterized as a high-affinity antagonist selective for κ-opioid receptors, highlighting its potential therapeutic applications (Grimwood et al., 2011).

  • Antimicrobial and Antioxidant Activities

    Several 1,3,4-oxadiazole derivatives, such as 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives, have been synthesized and evaluated for their antimicrobial and antioxidant activities, indicating potential use in therapeutic applications (Saundane, Verma, & Katkar, 2013).

Synthetic Methods and Applications

  • Copper-Catalyzed Cascade Annulation

    A method for synthesizing various 1,2,4-oxadiazoles via copper-catalyzed cascade annulation of amidines and methylarenes is described, providing a straightforward protocol for preparing oxadiazoles (Guo et al., 2015).

  • Ring-Fission and Bond Cleavage Reactions

    The reaction involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine demonstrates the potential for ring-fission and C–C bond cleavage reactions in oxadiazole derivatives (Jäger et al., 2002).

  • Solvent-Free Synthesis of Oxadiazoles

    A convenient synthesis of 3-aryl-1,2,4-oxadiazoles from ethyl acetoacetate and amidoximes under solvent-free conditions is reported, highlighting a green chemistry approach in the synthesis of oxadiazole compounds (Regueira & Filho, 2012).

Safety And Hazards

The safety and hazards associated with “2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride” include the following hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride” and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-4(2)5(7)6-8-3-10-9-6;/h3-5H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORFBOQFXAPQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NOC=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride

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